ビタミンE

概要

説明

Synthesis Analysis

The synthesis of complex molecules like viaminate often involves combining traditional chemical strategies with biological molecules and biosynthetic machinery. This approach is inspired by nature's ability to produce molecules with an array of functions, suggesting a blend of synthetic chemistry and biology could yield molecules with desired properties that are challenging to achieve through chemical strategies alone (Wu & Schultz, 2009). The exploration of noncovalent synthesis underscores the significance of noncovalent interactions in the assembly of complex molecular structures, indicating a shift from traditional covalent chemistry to approaches that allow for the generation of large, structurally complex molecules (Whitesides et al., 1995).

Molecular Structure Analysis

The structural analysis of viaminate and similar molecules emphasizes the importance of understanding molecular self-assembly and nanochemistry as strategies for the synthesis of nanostructures. Molecular self-assembly involves the spontaneous association of molecules under equilibrium conditions into stable, structurally well-defined aggregates joined by noncovalent bonds, which is crucial for the formation of complex biological and nonbiological structures (Whitesides et al., 1991). Additionally, the reticular synthesis approach, which uses secondary building units to direct the assembly of ordered frameworks, has been highlighted for its ability to yield materials designed to have predetermined structures, compositions, and properties (Yaghi et al., 2003).

Chemical Reactions and Properties

The reactivity and chemical properties of viaminate are closely tied to its molecular structure. The synthesis and reactivity of molecules with specific functions are increasingly important, with nature's synthetic strategies providing a template for creating molecules with challenging properties (Schultz, 2009). This involves understanding the molecular recognition and self-assembly processes that allow for the post-assembly modification of molecules, leading to the synthesis of functional nanosystems akin to those found in living organisms (Stoddart & Tseng, 2002).

Physical Properties Analysis

The study of viaminate's physical properties involves the use of molecular modeling techniques to understand the relationship between molecular structure and physical properties such as boiling points, molar volumes, and critical temperatures. This approach has shown that molecular descriptors can model most physical properties accurately, providing insights into the intrinsic dimensionalities of data and parameter sets for molecules like viaminate (Needham et al., 1988).

Chemical Properties Analysis

Understanding the chemical properties of viaminate requires an analysis of its molecular structure and the potential for various chemical interactions. This includes the exploration of synthetic chemical libraries indexed with molecular tags to identify the structures of molecules prepared through combinatorial methods, which is essential for understanding the chemical diversity and reactivity of molecules like viaminate (Ohlmeyer et al., 1993).

科学的研究の応用

ニキビ治療と皮膚の健康

ビタミンEは、ニキビの治療に臨床的に使用されてきました。 角化細胞の分化と増殖を調節し、角化を抑制し、皮脂の分泌を減らし、免疫および抗炎症機能を調節します . その治療メカニズムには、ニキビの炎症反応において重要な役割を果たすTLR2/NF-κBおよびMAPK経路の阻害が含まれます .

炎症反応の調節

研究によると、this compoundはTLR2を介したNF-κBおよびMAPK経路を不活性化することにより、ニキビにおけるアクネ菌誘発性の炎症を軽減できることが示されています . これは、皮膚疾患を超えた炎症反応の調節におけるその潜在的な用途を示唆しています。

角化の調節

This compoundは、脂肪酸代謝と細胞の角化経路に有意な調節効果を示しました。 これは、異常な角化が問題となる、特定の種類の魚鱗癬や角化症などの状態において特に関連しています .

皮脂分泌のコントロール

皮脂分泌を減らすことで、this compoundは、脂漏性皮膚炎などの過剰な皮脂産生を特徴とする疾患の研究と治療に役立つ可能性があります .

皮膚組織へのトランスクリプトームの影響

皮膚組織のトランスクリプトームに対するthis compoundの影響は、皮膚の健康と病気に関する遺伝子研究においてより幅広い用途がある可能性を示唆しています .

細胞の増殖と分化

この薬物は、上皮細胞の分化と増殖を調節できることから、細胞の成長過程に関する研究、特にがん研究において潜在的な用途があることを示しています .

S100A8/S100A9-MAPKカスケードの調節

HaCat細胞におけるS100A8/S100A9-MAPKカスケードのthis compoundによる調節は、さまざまな炎症性および腫瘍性プロセスに関与するこれらのタンパク質と経路に関する研究におけるその潜在的な役割を示しています .

潜在的な抗炎症薬の開発

重要な炎症経路に対するその効果を考えると、this compoundは新しい抗炎症薬の開発におけるモデル化合物として役立つ可能性があります .

作用機序

Target of Action

Viaminate, a retinoic acid derivative developed in China, primarily targets Toll-like receptor 2 (TLR2) in the body . TLR2 is a key player in the immune response and inflammation, making it a crucial target in the treatment of acne .

Mode of Action

Viaminate interacts with TLR2 and inhibits its downstream pathways, specifically the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) pathways . This inhibition results in a decrease in the proliferation and inflammatory response of keratinocytes .

Biochemical Pathways

Viaminate significantly regulates fatty acid metabolism and cellular keratinization pathways . By inhibiting the TLR2-mediated NF-κB and MAPK pathways, viaminate reduces inflammation and keratin overproduction, which are common symptoms of acne .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug

Result of Action

Viaminate’s action results in significant improvements in symptoms of acne, including ear redness, epidermal thickening, inflammatory reaction, keratin overproduction, subcutaneous oil, and triglyceride accumulation . It achieves this by inhibiting the proliferation and inflammatory response of keratinocytes .

Safety and Hazards

将来の方向性

While Viaminate has been clinically used for acne treatment, its potential molecular mechanism has not yet been fully elucidated . Therefore, future research could focus on further elucidating the molecular mechanisms of Viaminate, particularly its effects on fatty acid metabolism and cellular keratinization pathways .

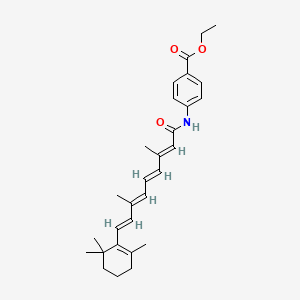

特性

IUPAC Name |

ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO3/c1-7-33-28(32)24-14-16-25(17-15-24)30-27(31)20-22(3)11-8-10-21(2)13-18-26-23(4)12-9-19-29(26,5)6/h8,10-11,13-18,20H,7,9,12,19H2,1-6H3,(H,30,31)/b11-8+,18-13+,21-10+,22-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSMJNVXOITYPE-FSDIUQKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318689 | |

| Record name | Viaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53839-71-7 | |

| Record name | Viaminate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53839-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Carboethoxyphenyl)retinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053839717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIAMINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE38REE8GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

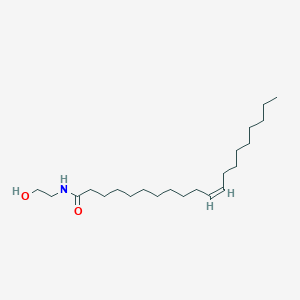

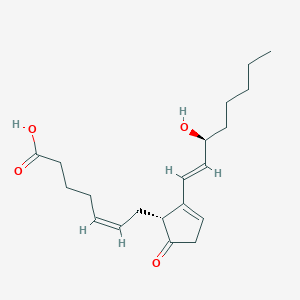

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,11-Methano-2H-cycloocta[f][2]benzopyran-8-aceticacid,4-(3-furanyl)-4,4a,5,6,6a,7,8,9,10,11,12,12a-dodecahydro-4a,7,9,9-tetramethyl-2,10,13-trioxo-,methyl ester, (4R,4aR,7S,8S,11S)-](/img/structure/B1233350.png)

![2-(3,4-Dichlorophenyl)-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]ethanone](/img/structure/B1233351.png)

![[(1S,2R,3R,4R,5R,6S,7S,8R,9S,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1233357.png)